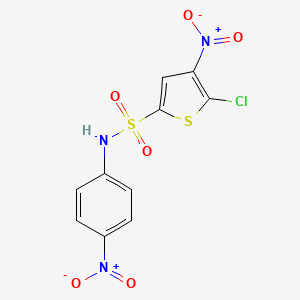
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- is an organic compound with the molecular formula C11H23Br. It is a brominated derivative of octane, characterized by the presence of three methyl groups at the 2, 4, and 6 positions, and a bromine atom at the 1 position. The compound is chiral, with the (2R,4R,6R) configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- typically involves the bromination of 2,4,6-trimethyloctane. This can be achieved through a free radical bromination reaction using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and bromine concentration. This ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically using strong bases like potassium tert-butoxide (t-BuOK).
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethylformamide (DMF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 2,4,6-trimethyloctanol, 2,4,6-trimethyloctanenitrile, or 2,4,6-trimethyloctylamine.
Elimination Reactions: The major product is typically 2,4,6-trimethyloctene.
Scientific Research Applications
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Employed in studies involving the modification of biological molecules, such as the synthesis of brominated lipids.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- primarily involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or base used in the reaction.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4,6-trimethylheptane: Similar structure but with one less carbon atom in the main chain.
1-Bromo-2,4,6-trimethylhexane: Similar structure but with two fewer carbon atoms in the main chain.
2,4,6-Trimethyloctane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Properties
CAS No. |
200925-62-8 |
|---|---|
Molecular Formula |
C11H23Br |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(2R,4R,6R)-1-bromo-2,4,6-trimethyloctane |
InChI |
InChI=1S/C11H23Br/c1-5-9(2)6-10(3)7-11(4)8-12/h9-11H,5-8H2,1-4H3/t9-,10-,11-/m1/s1 |
InChI Key |
RPGQNHOQFKUQBS-GMTAPVOTSA-N |
Isomeric SMILES |
CC[C@@H](C)C[C@@H](C)C[C@@H](C)CBr |
Canonical SMILES |
CCC(C)CC(C)CC(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)

![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)




![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
